molecular formula C23H20N2O4 B15002536 Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate

Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate

Cat. No.: B15002536
M. Wt: 388.4 g/mol
InChI Key: MGLZQALNHOCBLD-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is a complex organic compound with a unique structure that combines a quinazolinone core with a methoxyphenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate typically involves multistep organic reactions. One common method starts with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core. This is followed by esterification reactions to introduce the benzoate ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate

InChI

InChI=1S/C23H20N2O4/c1-28-20-10-6-5-9-19(20)25-21(15-11-13-16(14-12-15)23(27)29-2)24-18-8-4-3-7-17(18)22(25)26/h3-14,21,24H,1-2H3

InChI Key

MGLZQALNHOCBLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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